molecular formula C24H26N4O2S B2923959 2-([1,1'-biphenyl]-4-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105203-64-2

2-([1,1'-biphenyl]-4-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2923959
CAS No.: 1105203-64-2
M. Wt: 434.56
InChI Key: ZXYXXJSNDVDWQD-UHFFFAOYSA-N
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Description

The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core linked to a biphenyl group via an acetamide bridge. Its molecular formula is C₂₆H₂₃N₃OS (molecular weight: 425.5), as reported for a structurally similar compound (CAS 921106-10-7) . The 2-oxo-2-(propylamino)ethyl substituent on the thieno-pyrazole ring introduces hydrogen-bonding capabilities and modulates solubility.

Properties

IUPAC Name

N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-2-12-25-23(30)14-28-24(20-15-31-16-21(20)27-28)26-22(29)13-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H,25,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYXXJSNDVDWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-([1,1'-Biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide (CAS 872596-57-1)

  • Molecular Formula : C₂₅H₂₀ClN₃O₃S (MW: 478.0) .
  • The 3-chlorophenyl substituent introduces electron-withdrawing effects, which may alter metabolic stability and receptor interactions.

N-(2-(2-Oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide (CAS 1105247-28-6)

  • Molecular Formula : C₂₁H₂₂N₄O₂S (MW: 394.5) .
  • Key Differences : Replacement of the biphenyl group with a naphthamide reduces molecular weight and increases hydrophobicity. The absence of a sulfur heteroatom in the aromatic system may diminish electronic interactions.

Pyrazole and Thiazole Acetamide Derivatives

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structural Features : Dichlorophenyl and antipyrine (pyrazolone) moieties .
  • Research Findings : The amide group forms N–H⋯O hydrogen bonds, creating R²²(10) dimeric motifs that influence crystal packing and solubility. Dihedral angles between aromatic rings (e.g., 48.45° and 56.33°) suggest conformational flexibility .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Key Properties: Thiazole ring replaces the thieno-pyrazole core. The dichlorophenyl group induces steric effects, with a dihedral angle of 61.8° relative to the thiazole ring .

Functional Group Impact on Properties

Compound Key Substituent Molecular Weight Hydrogen Bonding LogP (Predicted)
Target Compound Biphenyl, propylaminoethyl 425.5 High (amide, NH) ~3.5
CAS 872596-57-1 3-Chlorophenyl, sulfone 478.0 Very High ~2.8
CAS 1105247-28-6 Naphthamide 394.5 Moderate ~4.2
2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl) Dichlorophenyl, pyrazolone 403.3 High (dimer) ~3.0

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